molecular formula C18H16O2 B8665294 (9H-Fluoren-9-YL)methyl 2-methylprop-2-enoate CAS No. 106120-02-9

(9H-Fluoren-9-YL)methyl 2-methylprop-2-enoate

Cat. No. B8665294
CAS RN: 106120-02-9
M. Wt: 264.3 g/mol
InChI Key: DWGWOSOKKQDXAB-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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properties

CAS RN

106120-02-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O2/c1-12(2)18(19)20-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,1,11H2,2H3

InChI Key

DWGWOSOKKQDXAB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methacrloyl chloride (5 ml) was added dropwise to a cooled solution of 9-fluorene methanol (Aldrich Chemical Co. 5.04 g, 0.026 moles) in a mixture of dry tetrahydrofuran (15 ml) and dry triethylamine (10 ml). After 1 hour at 0° C. the reaction was quenched with water and extracted with ether. The resultant oil was flash chromatographed to give 0.70 g, (10% yield) of (9-fluorenyl)-methyl methacrylate (9 FMMA) as a light yellow oil. The original monomer stored at 0° C. polymerized over a period of 3 days. This material was dissolved in toluene and added dropwise to hexane, yielding a precipate of poly(9 FMMA) ([η]=0.28 dl/g).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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